molecular formula C8H6FNO4 B1310466 5-Fluoro-2-nitrophenylacetic acid CAS No. 29640-98-0

5-Fluoro-2-nitrophenylacetic acid

Cat. No. B1310466
CAS RN: 29640-98-0
M. Wt: 199.14 g/mol
InChI Key: HOWBVGXZCYNPOU-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenylacetic acid is not directly discussed in the provided papers; however, related compounds with similar functional groups are mentioned. These compounds are of interest due to their potential applications in medicinal chemistry and drug synthesis. For instance, 5'-[2-(2-Nitrophenyl)-2-methylpropionyl]-2'-deoxy-5-fluorouridine is synthesized as a prodrug of 5-fluoro-2'-deoxyuridine (FUDR), which is stable and releases the parent drug upon reduction . Similarly, 5-fluoroorotic acid is studied for its inhibitory properties and coordination chemistry with transition metals . Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate is analyzed for its antimycobacterial properties , and 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for synthesizing various heterocyclic scaffolds .

Synthesis Analysis

The synthesis of related fluorinated nitro compounds involves careful selection of starting materials and reaction conditions to ensure stability and functionality. The prodrug mentioned in paper is synthesized to release FUDR upon mild chemical reduction, indicating a controlled and specific reaction pathway. The coordination compounds of 5-fluoroorotic acid with transition metals are synthesized to study their interaction and characterisation . These syntheses provide insights into the methods that could potentially be applied to 5-fluoro-2-nitrophenylacetic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-fluoro-2-nitrophenylacetic acid is determined using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and NMR . These analyses reveal the geometry and electronic environment of the molecules, which are crucial for understanding their reactivity and potential applications. For example, the crystal structure of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate provides valuable structural data for a class of antimycobacterial agents .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of fluorine and nitro groups. The prodrug in paper is designed to release FUDR through a reduction reaction. The coordination chemistry of 5-fluoroorotic acid with transition metals demonstrates different modes of chelation, which is significant for understanding the reactivity of similar fluorinated compounds . The solid-phase synthesis described in paper shows the versatility of 4-chloro-2-fluoro-5-nitrobenzoic acid in forming various heterocyclic compounds, which could be analogous to reactions involving 5-fluoro-2-nitrophenylacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their stability, solubility, and interaction with other molecules. The stability of the prodrug in human serum and phosphate buffer is a key property for its potential therapeutic use . The extensive hydrogen-bonded networks and stacking interactions observed in the crystal structures of the coordination compounds suggest that 5-fluoro-2-nitrophenylacetic acid may also form similar interactions, affecting its solubility and crystallinity. The thermogravimetric data provide information on the thermal stability of these compounds .

Scientific Research Applications

Enzyme Interaction and Photophysical Properties

  • Enzyme Inactivation and Complex Formation : 5-Fluoro-2'-deoxyuridylate, a related compound, demonstrates rapid inactivation of thymidylate synthetase dependent upon complexation with the cofactor 5,10-methylenetetrahydrofolate. This process results in the formation of a stable enzyme-5-fluoro-2'-deoxyuridylate complex, highlighting the potential of 5-Fluoro-2-nitrophenylacetic acid in studying enzyme dynamics (Santi & McHenry, 1972).
  • Photodecarboxylation in Photocages : Fluoro-derivatives of meta-nitrophenylacetic acid, closely related to 5-Fluoro-2-nitrophenylacetic acid, show effective photodecarboxylation properties. This is significant in the development of Zn2+ photocages, which are valuable in biological applications due to their red-shifted excitation wavelengths and high quantum yields (Shigemoto et al., 2021).

Synthetic Chemistry and Pharmacological Research

  • Synthesis of Nitrobenzonitrile and Related Compounds : The preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue to 1-fluoro-2,4-dinitrobenzene, demonstrates the reactivity of fluoro-nitrophenyl compounds with amines, amino acids, and NH-heteroaromatic compounds. This process is valuable in synthesizing N-(2-cyano-4-nitrophenyl) derivatives, which can further be used in pharmacological studies (Wilshire, 1967).
  • Building Blocks for Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound similar to 5-Fluoro-2-nitrophenylacetic acid, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). Its utility in preparing various nitrogenous heterocycles is significant for drug discovery and the synthesis of diverse chemical libraries (Křupková et al., 2013).

Advanced Material and Molecular Studies

  • Fluorochromes for Neuronal Degeneration Detection : Derivatives of fluorescein, such as Fluoro-Jade, utilized for detecting neuronal degeneration, show the potential of fluorinated compounds in neuroscience research. These compounds can reveal degeneration induced by neurotoxicants and are useful in studying various neurological conditions (Schmued & Hopkins, 2000).

Safety And Hazards

5-Fluoro-2-nitrophenylacetic acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice or attention if skin or eye irritation persists .

properties

IUPAC Name

2-(5-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWBVGXZCYNPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439232
Record name 5-Fluoro-2-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitrophenylacetic acid

CAS RN

29640-98-0
Record name 5-Fluoro-2-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-2-nitrophenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 23.2 g. of 3-fluorophenylacetic acid and 100 ml. of conc. sulfuric acid is added dropwise 6.5 ml. of conc. nitric acid while maintaining the temperature below 40° C. The mixture is stirred at ambient temperature for 24 hours and then poured onto one kilogram of ice. The resulting precipitate is recovered by filtering, washed with water and dried in vacuo to obtain crude 5-fluoro-2-nitrophenylacetic acid, m.p. 137°-142° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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